molecular formula C12H17NO2 B087341 3,4-Methylenedioxy-N-ethylamphetamine CAS No. 14089-52-2

3,4-Methylenedioxy-N-ethylamphetamine

Cat. No. B087341
CAS RN: 14089-52-2
M. Wt: 207.27 g/mol
InChI Key: PVXVWWANJIWJOO-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy-N-ethylamphetamine (MDEA) is a psychoactive drug that belongs to the amphetamine class of drugs. MDEA is also known as "Eve" and is structurally similar to MDMA (ecstasy). MDEA is a popular research chemical that has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry.

Scientific Research Applications

Analytical Method Development and Validation

  • A study by Harahap et al. (2020) developed and validated an analytical method to determine MDEA in dried blood spots using gas chromatography-mass spectrometry (GC-MS) Harahap, Irawan, & Kuswardani, 2020.

Forensic Science and Drug Analysis

Identification and Discrimination Techniques

Pharmacological and Toxicological Studies

  • Freudenmann & Spitzer (2006) reviewed the pharmacology and toxicology of MDEA, focusing on its effects and potential risks Freudenmann & Spitzer, 2006.
  • Passie & Benzenhöfer (2018) explored the use of MDEA and other similar compounds in military and intelligence contexts historically Passie & Benzenhöfer, 2018.

Metabolism and Bioactive Effects

  • Meyer et al. (2009) investigated the metabolism of MDEA and its capability to inhibit catechol-O-methyltransferase-catalyzed dopamine 3-methylation Meyer & Maurer, 2009.

Substance Abuse and Detection

properties

CAS RN

14089-52-2

Product Name

3,4-Methylenedioxy-N-ethylamphetamine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine

InChI

InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3

InChI Key

PVXVWWANJIWJOO-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2

Other CAS RN

82801-81-8

Pictograms

Irritant

Related CAS

82801-81-8 (Parent)
14089-52-2 (parent)
74341-78-9 (hydrochloride)

synonyms

(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine
(R)-3,4-methylenedioxyethylamphetamine
(R)-isomer of 3,4-methylenedioxyethamphetamine
(R)-methylenedioxyethylamphetamine
(R,S)-N-ethyl-3,4-methylenedioxyamphetamine
(S)-3,4-methylenedioxyethylamphetamine
(S)-isomer of 3,4-methylenedioxyethamphetamine
(S)-methylenedioxyethylamphetamine
1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-
1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1)
3,4-methylenedioxyethamphetamine
3,4-methylenedioxyethylamphetamine
3,4-methylenedioxyethylamphetamine hydrochloride
D-3,4-methylenedioxyethylamphetamine
EVE (amphetamine)
HCl of 3,4-methylenedioxyethamphetamine
MDE (-)-
MDE hydrochloride
MDE, (+)-
MDEA
MDEA hydrochloride
methylenedioxyethamphetamine
methylenedioxyethamphetamine hydrochloride
N-ethyl-3,4-methylenedioxyamphetamine
N-ethyl-MDA
N-MDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

Keyhole limpet hemocyanin (KLH, 60 mg) was reconstituted in 100 mM sodium phosphate buffer at pH 7.2. 2-Iminothiolane (2IT, 13.5 mg) was added to the protein solution as a solid, and the reaction was allowed to stir at room temperature in the dark and under argon atmosphere for 1 hour. The activated KLH-(SH)n was desalted on a Sephadex PD-10 column pre-equilibrated with 100 mM sodium phosphate buffer at pH 6.5. The SH loading was determined (Ellman's reagent) to be 886 per KLH molecule (MW 5,000,000). To 6 ml of KLH-(SH)n, 4.7 mg/mL, was added a solution of 14 mg (0.027 mmol) of MDEA-maleimide (2O) in 1 mL of DMF dropwise, and the mixture was allowed to stir at room temperature 18 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of phosphate buffered saline (PBS) buffer (180 mM NaCl, 10 mM sodium phosphate, pH 7.2] containing 20% DMF. (3 times, at least 6 hours each). This was followed by 1 L of PBS buffer, pH 7.2 at 4° C. The protein concentration was determined to be 2.08 mg/mL using Biorad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 20 mL of the conjugate was obtained.
Quantity
13.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
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Type
reactant
Reaction Step One
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
MDEA maleimide
Quantity
14 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 500 mg of bovine serum albumin (BSA) in 6.7 mL of 50 mM potassium phosphate (pH 7.5) was cooled in an ice-bath. To the solution was added 8.5 mL of DMSO dropwise, and the reaction mixture was maintained below room temperature. To the protein solution was added a solution of 12 mg (0.022 mmol) of 2L in 1.5 mL of anhydrous DMF dropwise. The reaction mixture was allowed to stir at room temperature 48 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours) at room temperature. The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each), followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C. (1 L each). The protein concentration was determined to be 7.12 mg/mL using BioRad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 45 mL of the conjugate was obtained.
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
2L
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 188 mg of keyhole limpet hemocyanin (KLH) in 5.5 ml of 50 mM potassium phosphate (pH 7.5) was cooled in an ice-bath. To the solution were added 6 mL of dimethylsulfoxide dropwise, and the reaction temperature was maintained below room temperature. Then a solution of 54 mg (0.10 mmol) of 2L in 1.2 mL of DMF was added to the protein solution dropwise. The mixture was allowed to stir at room temperature 18 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours) at room temperature. The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each), followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C. (1 L each for at least 6 hours each). The protein concentration was determined to be 2.1 mg/mL using BioRad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 34 mL of the conjugate was obtained. The extent of available lysine modification was determined to be 60% by the TNBS method (Habeeb AFSA, Anal. Biochem. 14:328-34, 1988).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
2L
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

MDEA-BSA conjugate 36 was synthesized as described in copending, commonly assigned U.S. Ser. No. 10/622,254 filed contemporaneously herewith. A solution of 500 mg of bovine serum albumin (BSA) in 6.7 mL of 50 mM potassium phosphate (pH 7.5) was cooled in an ice-bath. To the solution was added 8.5 mL of DM50 dropwise, and the reaction mixture was maintained below room temperature. To the protein solution was added a solution of 12 mg (0.022 mmol) of N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester (compound 2L in U.S. Ser. No. 10/622,254) in 1.5 mL of anhydrous DMF dropwise. The reaction mixture was allowed to stir at room temperature 48 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours) at room temperature. The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each), followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C. (1 L each). The protein concentration was determined to be 7.12 mg/mL using BioRad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 45 mL of the conjugate was obtained.
Name
N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester
Quantity
12 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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